REACTION_CXSMILES
|
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2.[C:16]1([CH:22]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:23]([N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C>[C:31]1([CH:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:23]([N:25]2[CH2:26][CH2:27][N:28]([CH2:15][CH:2]([OH:1])[CH2:3][O:4][C:5]3[CH:14]=[CH:13][CH:12]=[C:11]4[C:6]=3[CH:7]=[CH:8][CH:9]=[N:10]4)[CH2:29][CH2:30]2)=[O:24])[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1
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Name
|
|
Quantity
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71 g
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Type
|
reactant
|
Smiles
|
O1C(COC2=C3C=CC=NC3=CC=C2)C1
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Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C(C(=O)N1CCNCC1)C1=CC=CC=C1
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Name
|
|
Quantity
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1.5 L
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Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was refluxed
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Type
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TEMPERATURE
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Details
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with heating for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
was evaporated
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Type
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CUSTOM
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Details
|
the residue was purified by chromatography
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Type
|
WASH
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Details
|
The elution
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Type
|
CONCENTRATION
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Details
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methanol=50:1 (volume ratio) and the targeted fraction was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N1CCN(CC1)CC(COC1=C2C=CC=NC2=CC=C1)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |